molecular formula C8H14O3 B1293677 6-Oxo-octanoic acid CAS No. 4233-57-2

6-Oxo-octanoic acid

Cat. No. B1293677
CAS RN: 4233-57-2
M. Wt: 158.19 g/mol
InChI Key: PUOYTVHCFIDKJM-UHFFFAOYSA-N
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Description

6-Oxo-octanoic acid is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to other oxo-acids and derivatives, which have been synthesized and analyzed for their stereochemistry and molecular interactions.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a derivative of 6-oxo-octanoic acid, specifically (-)-6-oxotricyclo[3.3.0.03,7]octane-2-carboxylic acid, was prepared from a dimethylfulvene–ethyl acrylate adduct. This synthesis involved an optical resolution step and further transformation to establish the absolute configuration and rotation of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-oxo-octanoic acid has been studied using various analytical techniques. For example, the stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes was analyzed using NMR studies and single-crystal X-ray diffraction. Such analyses provide insights into the molecular conformation and the potential for hydrogen bonding, which is crucial for understanding the behavior of these molecules .

Chemical Reactions Analysis

The reactivity of oxo-acids and their derivatives can be quite intriguing. In one study, the epoxidation of a related compound led to an unexpected ring opening, which is a novel reaction for the base used in the process. This highlights the unique reactivity that can be observed with oxo-acid derivatives and the importance of understanding their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxo-acids can be influenced by factors such as pH. For instance, the distribution of oxolinic acid, a related compound, between 1-octanol and water was found to be pH-dependent. This distribution is important for understanding the interaction of the compound with dissolved organic carbon, which has implications for its environmental behavior and potential applications .

In another study, two polymorphic forms of 6-oxo-6-(phenylamino)hexanoic acid were observed, with different molecular conformations leading to distinct patterns of intermolecular hydrogen bonding. This demonstrates how slight changes in molecular structure can significantly affect the physical properties of these compounds .

Scientific Research Applications

Precursor to Coniine Synthesis

Research dating back to 1970 identified 5-oxo-octanoic acid as a precursor for the synthesis of coniine in hemlock plants (Conium maculatum). This study highlighted the role of 5-oxo-octanoic acid and 5-oxo-octanal in producing [1′-14C]coniine, suggesting their significance as immediate precursors for coniine formation, which is critical in understanding plant alkaloid biosynthesis (Leete & Olson, 1970).

Biomass Conversion Catalyst

In a 2013 study, octanoic acid was used as a medium-chain reactant to model the aliphatic carboxylic acids produced through biomass degradation. This research contributed to our understanding of how biomass-derived carboxylic acids can be effectively converted, using catalysts like Cu A-, X-, and Y-zeolite based catalysts, into valuable products like alcohols. The findings are significant for biomass conversion technologies (Harnos, Onyestyák, & Kalló, 2013).

Enzymatic Studies in Plant Signaling

A 1997 study investigated enzymes in octadecanoid biosynthesis in plants, where compounds like 12-oxo-phytodienoic acid, derived from alpha-linolenic acid, play a crucial role in plant signaling. The study provides insights into the enzymatic pathways and the role of these compounds in vital physiological processes like senescence and pathogen defense in plants (Schaller & Weiler, 1997).

Safety And Hazards

Carboxylic acids, including 6-Oxo-octanoic acid, can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYTVHCFIDKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195143
Record name Octanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-octanoic acid

CAS RN

4233-57-2
Record name Octanoic acid, 6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Omori, H Ishigooka, Y Minoda - Agricultural and biological …, 1986 - Taylor & Francis
… via an unknown pathway to saturated ring-fission componds such as n-butylbenzene to 2-hydroxy-6-oxodecanoic acid, isopropylbenzene to 7-methyl-2-hydroxy-6-oxo-octanoic acid, …
Number of citations: 30 www.tandfonline.com
T Omori, H Ishigooka, Y Minoda - Agricultural and biological …, 1988 - Taylor & Francis
… 4, K, R = b), isopropylbenzene to 7-methyl-2-hydroxy-6-oxooctanoic acid (Fig. 4, K, R=c), isobutylbenzene to 8-methyl-2-hydroxy-6-oxo-nonanoic acid (Fig. 4, K, R=d), and biphenyl to y…
Number of citations: 15 www.tandfonline.com
T Ashkenazi, A Widberg, A Nudelman… - Pest management …, 2005 - Wiley Online Library
… The most active compounds, 7-amino-octanoic acid hydrochloride and 7-allyloxy-6-oxo-octanoic acid, displayed Arabidopsis GR 50 (concentration of the active compound that causes a …
Number of citations: 11 onlinelibrary.wiley.com
S were purchased through Sigma-Aldrich - ePrints Soton, 2008 - eprints.soton.ac.uk
… 6-oxo-octanoic acid was prepared according to the method of White (7). To a stirred solution of 1-morpholino-1-cyclopentene (10 g, 65.4 mmol) and Et3N (6.6 g, 63.4 mmol) in DCM (50 …
Number of citations: 2 eprints.soton.ac.uk
U Schmidt, P Grafen… - … International Edition in …, 1965 - Wiley Online Library
The principal physiological function of lipoic acid appears to be its action as coenzyme in the oxidative decarboxylation of α‐oxo acids. In order to find out whether lipoic acid is essential …
Number of citations: 62 onlinelibrary.wiley.com
K Shankaran - 1982 - lib.unipune.ac.in
… was transformed to 3,7-dimethyl-6-oxo-octanoic acid |+^. 3 j 7-Dime thy 1-6oxo-octanoic acid ^ is a constituent of geranium oil. Other transformations of 32 confirming its struccure will be …
Number of citations: 0 lib.unipune.ac.in
P Douglas - 2008 - eprints.soton.ac.uk
The radical SAM protein lipoyl synthase (LipA) is essential for lipoic acid biosynthesis via sulfur insertions into the unactivated C6 and C8 centres of a protein-bound octanoyl group. …
Number of citations: 1 eprints.soton.ac.uk
TM Harris, CR Hauser - Journal of the American Chemical Society, 1959 - ACS Publications
6-Phenyl-2, 4-hexanedione, 2-acetylcyclohexanone and 2-acetylcyclopentanone were treated with two molecular equivalents of potassium amide in liquid ammonia, followed by one …
Number of citations: 20 pubs.acs.org
ERH Jones, BE Lowe, G Lowe - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… The triol absorbed 3.8 moles of hydrogen, and periodate cleavage and chromic acid oxidation of the hydrogenated material gave 6-oxo-octanoic acid,3 thereby establishing structure (I). …
Number of citations: 6 pubs.rsc.org
R Näf, A Velluz - Flavour and fragrance journal, 1998 - Wiley Online Library
In the acidic fractions of Italo‐Mitcham black peppermint oil (Mentha × piperita L.), some uncommon phenols, carboxylic acids and lactones have been identified, mostly related to …
Number of citations: 40 onlinelibrary.wiley.com

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